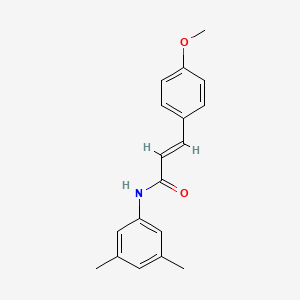

N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives involves strategic reactions that ensure the incorporation of desired functional groups into the molecular structure. In the realm of synthetic chemistry, the preparation and polymerization of acrylamide derivatives have been explored, showcasing the versatility and adaptability of these compounds in various chemical reactions. For instance, synthesis methods often employ polymerization techniques to achieve high-purity products with specific molecular configurations (Hoke, 1971).

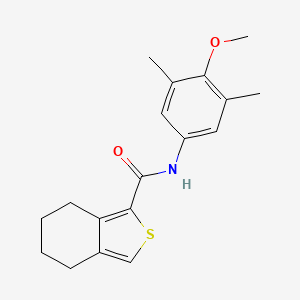

Molecular Structure Analysis

The molecular structure of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives can be determined through crystallographic studies. X-ray crystallography provides insights into the arrangement of atoms within the molecule, revealing the presence of E and Z isomers and their respective crystal systems. Such detailed structural analysis helps in understanding the stereochemical preferences and molecular conformations which are crucial for predicting the behavior of these compounds in various chemical environments (Chenna et al., 2008).

Chemical Reactions and Properties

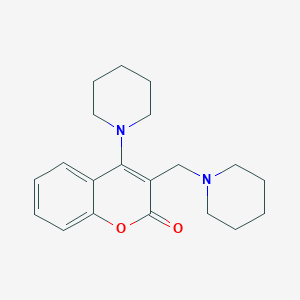

Acrylamide derivatives participate in a wide range of chemical reactions, attributed to the reactive acrylamide moiety. They have been studied for their ability to form polymers, their participation in crosslinking reactions, and their reactivity towards various chemical agents. These reactions not only extend the applicability of acrylamide derivatives but also enhance their functionality for specific uses. For example, the copolymerization of acrylamide derivatives with other monomers can lead to the formation of polymers with desirable physical and chemical properties, suitable for various applications (Vijayanand et al., 2002).

Physical Properties Analysis

The physical properties of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are essential for their practical application. These properties are influenced by the molecular structure and the nature of substituents on the acrylamide backbone. Understanding these properties is crucial for designing acrylamide-based materials with tailored characteristics for specific applications. Studies focusing on the solubility of acrylamide derivatives in various solvents provide valuable data for process design and application development (Yao et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives, such as reactivity ratios, polymerization behavior, and interaction with other molecules, play a significant role in their functionality. These properties are pivotal for the synthesis of polymers and copolymers with defined characteristics. Research in this area explores the boundaries of polymer chemistry, aiming to achieve materials with specific mechanical, thermal, and chemical resistances suitable for a wide range of applications (Vijayanand et al., 2002).

Applications De Recherche Scientifique

Controlled Polymerization and Thermoresponsive Polymers

Research has focused on controlled radical polymerization methods like nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer polymerization (RAFT) for synthesizing polymers with precise structures and properties. For instance, N-(3-Methoxypropyl) acrylamide, a similar compound, was polymerized using RAFT, demonstrating well-defined polymers with sharp lower critical solution temperature (LCST) transitions in aqueous solution. This methodology facilitates the creation of block copolymers with dual LCSTs, showcasing distinct cloud point temperatures for each polymer block, indicating its application in creating smart materials for various industries including drug delivery and bioengineering (Savelyeva, Li, & Maríc, 2015).

Corrosion Inhibition

The compound's derivatives have been explored for corrosion inhibition purposes. A study on 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and its analogs demonstrated significant corrosion inhibition efficiency on copper in nitric acid solutions. These compounds were characterized through various spectroscopic methods and shown to act as mixed-type inhibitors, hinting at their potential in protecting metallic materials from corrosive environments (Abu-Rayyan et al., 2022).

Molecular Recognition and Self-Assembly

The self-assembly and molecular recognition capabilities of acrylamide derivatives have been studied, with new fluoroalkylated end-capped oligomers demonstrating selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic phases. This selective recognition highlights the potential of these compounds in separation processes and sensing applications (Sawada et al., 2000).

Electrochemical and Electrochromic Properties

The synthesis of novel acrylamide derivatives has led to the development of materials with unique electrochemical and electrochromic properties. For example, aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have shown multi-stage oxidative coloring, which is reversible and stable over thousands of cyclic switches. These materials are promising for applications in electronic displays and smart windows, where color change upon electrical stimulation is desired (Liou & Chang, 2008).

Propriétés

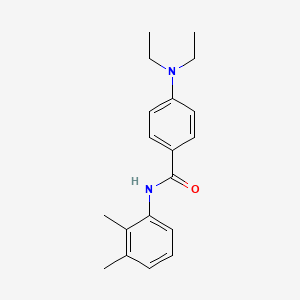

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13-10-14(2)12-16(11-13)19-18(20)9-6-15-4-7-17(21-3)8-5-15/h4-12H,1-3H3,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHPSUMQVDFLJZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)